molecular formula C22H19ClN2O2 B11602298 1-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

1-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11602298
M. Wt: 378.8 g/mol
InChI Key: ZPMJLHVPVDQYBN-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzodiazole family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenoxy group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the final benzodiazole product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-2-phenyl-1H-benzimidazole
  • 1-[(4-Methoxyphenyl)methyl]-2-phenyl-1H-benzimidazole
  • 1-[(4-Chlorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole

Comparison: Compared to these similar compounds, 1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE exhibits unique properties due to the presence of both chlorophenyl and methoxyphenoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H19ClN2O2/c1-26-18-10-12-19(13-11-18)27-15-22-24-20-4-2-3-5-21(20)25(22)14-16-6-8-17(23)9-7-16/h2-13H,14-15H2,1H3

InChI Key

ZPMJLHVPVDQYBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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